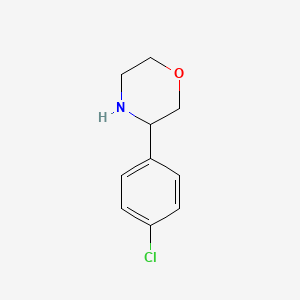

3-(4-Chlorophenyl)morpholine

説明

Significance of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry and Bioactive Molecules

The morpholine ring is a six-membered saturated heterocycle containing both an ether and an amine functional group. jchemrev.com This unique combination of nitrogen and oxygen atoms within a chair-like conformation imparts a blend of basic and polar characteristics to the molecule. biosynce.com In medicinal chemistry, the morpholine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of approved drugs and experimental bioactive molecules. nih.govsci-hub.seebi.ac.uk

The significance of the morpholine moiety stems from several key attributes:

Physicochemical and Metabolic Properties: It is often incorporated into lead compounds during drug discovery to enhance desirable properties such as solubility, which is critical for drug absorption. biosynce.comnih.gov Its presence can also lead to improved pharmacokinetic profiles. sci-hub.se

Synthetic Accessibility: The morpholine ring is a versatile and readily available synthetic building block. nih.govsci-hub.se It can be introduced into molecules through various established synthetic methodologies. sci-hub.se

Biological Interactions: The nitrogen atom can act as a base, while the oxygen atom contributes to the molecule's polarity, allowing morpholine-containing compounds to engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological targets. biosynce.comresearchgate.net

Versatile Bioactivity: When appropriately substituted, the morpholine scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. jchemrev.comresearchgate.netontosight.ai It can be a crucial component of a pharmacophore for enzyme inhibitors or confer selective affinity for various receptors. nih.govsci-hub.se By modifying substituents on the morpholine ring, chemists can fine-tune the biological activity of a molecule to optimize potency and selectivity. biosynce.com

Research Trajectory of 3-(4-Chlorophenyl)morpholine and Related Derivatives

Research involving this compound has primarily centered on its role as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. chemimpex.com The unique structure of its hydrochloride salt allows for effective interaction with biological systems, making it a candidate for developing novel therapeutic agents. chemimpex.com The presence of the chlorophenyl group is noted to potentially enhance its pharmacological profile. chemimpex.com

The research trajectory has expanded to include the synthesis and investigation of a variety of derivatives, exploring how modifications to the core structure influence biological activity. This exploration includes:

Enzyme Inhibition: Derivatives of morpholine, including those with chlorophenyl substitutions, have been studied as inhibitors of enzymes like carbonic anhydrase-II (CA-II), which is a target for treating conditions such as glaucoma. nih.govrsc.orgresearchgate.net For instance, studies on morpholine-derived thiazoles have shown that substitutions on the phenyl ring, including a 4-chloro substituent, can modulate inhibitory activity against bovine carbonic anhydrase-II. nih.gov

Antitumor Agents: Novel series of 2-(benzimidazol-2-yl)quinoxalines incorporating a morpholine moiety and a 4-chlorophenyl group have been synthesized and evaluated for their antitumor properties. nih.gov

Neurological Applications: Research highlights the use of this compound hydrochloride as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

General Bioactivity Screening: The synthesis of various morpholine derivatives containing the 4-chlorophenyl group is a common strategy in medicinal chemistry. ontosight.aiontosight.aiontosight.ai These compounds are often created as part of larger libraries to be screened for a wide range of potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties. ontosight.aiontosight.aiontosight.aiontosight.ai

The physical and chemical properties of the hydrochloride salt of this compound are well-documented, facilitating its use in research.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1170797-92-8 | chemimpex.com |

| Molecular Formula | C10H12ClNO·HCl | chemimpex.com |

| Molecular Weight | 234.13 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 198-203 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Scope and Research Focus of the Scholarly Inquiry

This article provides a scholarly inquiry into the chemical compound this compound. The scope is strictly limited to its chemical significance, the importance of its constituent morpholine scaffold in the broader context of heterocyclic and medicinal chemistry, and its specific research trajectory. The focus is on its role as a synthetic intermediate and the exploration of its derivatives in various research applications, particularly in the development of new bioactive molecules. The discussion is based on documented research findings and avoids any information related to dosage, administration, or safety profiles.

| Derivative Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| Morpholine-derived Thiazoles | Carbonic Anhydrase-II (CA-II) Inhibition | 4-para-chlorophenyl analogs exhibited inhibitory activity, though less potent than 4-para-nitrophenyl derivatives in one study. | nih.gov |

| 2-(Benzimidazol-2-yl)quinoxalines | Antitumor Activity | A derivative, 3-(Benzimidazol-2-yl)-2-(4-chlorophenyl)-6-morpholin-4-ylquinoxaline, was synthesized as part of a series of potential antitumor agents. | nih.gov |

| Morpholinoquinolines | General Bioactivity | 3-(4-chlorophenyl)-2-morpholinoquinoline is listed in bioactivity databases, indicating its relevance in pharmacological research. | ontosight.ai |

| Morpholine-based Chalcones | MAO-A Inhibition | (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one was synthesized and characterized as part of a study on potential MAO-A inhibitors. | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXIQCGISJJWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Conventional Synthetic Routes to 3-(4-Chlorophenyl)morpholine

Traditional methods for synthesizing the morpholine (B109124) scaffold, including the 3-(4-chlorophenyl) substituted variant, have historically relied on robust and well-established chemical reactions such as annulation and cyclocondensation.

Annulation Reactions Involving 1,2-Amino Alcohols and Related Precursors

The annulation of 1,2-amino alcohols is a cornerstone in the synthesis of morpholine derivatives. chemrxiv.org This approach is conceptually straightforward, utilizing the vast availability of methods for preparing 1,2-amino alcohol precursors. chemrxiv.org For the synthesis of this compound, the key precursor would be 1-(4-chlorophenyl)-2-aminoethanol.

A common synthetic strategy involves a three-step sequence. bris.ac.uk This typically begins with the reaction of the amino alcohol with an α-halogen acid halide, such as chloroacetyl chloride, to form an amide. chemrxiv.orgbris.ac.uk This is followed by an intramolecular alkylation (cyclization) to yield a morpholinone intermediate, which is then reduced using agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) to furnish the final morpholine ring. chemrxiv.orgresearchgate.net

A more direct, one-step annulation process has been developed using vinyl onium salts. bris.ac.uk For instance, reacting a β-amino alcohol with a diphenyl vinyl sulfonium (B1226848) salt under mild conditions (Et₃N, CH₂Cl₂, room temperature) can produce the corresponding morpholine in very high yields. bris.ac.uk This method is noted for its simplicity and the ease of workup, where the nonpolar by-product (diphenyl sulfide) is easily separated from the polar morpholine product via chromatography. bris.ac.uk While this process is highly efficient, it has been primarily demonstrated with N-sulfonated amino alcohols, which may require a subsequent deprotection step. bris.ac.uk

A significant challenge in these annulation reactions is achieving selective N-monoalkylation of the primary amine precursor, as dialkylation can be a competing side reaction. chemrxiv.orgbris.ac.uk

Approaches via Cyclocondensation Reactions

Cyclocondensation reactions provide another classical avenue to the morpholine core. These reactions involve the formation of the heterocyclic ring by combining two or more molecules with the elimination of a small molecule like water. A well-known method involves the condensation of arylglyoxals with vicinal amino alcohols, which proceeds through an intermediate to form a morpholinone. researchgate.net This morpholinone can then be reduced to the target morpholine.

Another established cyclocondensation approach is the reaction of an N-substituted diethanolamine (B148213) with a dehydrating agent, such as sulfuric acid, to induce ring closure. To synthesize this compound via this route, a precursor like N-benzyl-N-(2-hydroxy-2-(4-chlorophenyl)ethyl)ethanolamine could be cyclized, followed by debenzylation.

The Knorr synthesis, a classic method for creating pyrazoles via the cyclocondensation of 1,3-dicarbonyl compounds and hydrazines, provides a conceptual framework for how dicarbonyl or equivalent synthons can be used in heterocyclic synthesis. beilstein-journals.org While not directly applied to morpholines in the same manner, the principle of using bifunctional reagents to construct the ring is central to cyclocondensation strategies. beilstein-journals.orgnih.gov

Modern and Green Chemistry Approaches in Morpholine Synthesis

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic methods have been applied to the synthesis of morpholines. These approaches prioritize reduced reaction times, lower energy consumption, and higher atom economy.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govbeilstein-journals.org The synthesis of morpholine-based chalcones, which can serve as precursors to more complex morpholine derivatives, has been successfully achieved using microwave irradiation. mdpi.comnih.gov In a typical Claisen-Schmidt condensation to produce these chalcones, microwave heating can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods, while also increasing product yields. mdpi.comjmpas.com

For example, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was completed in 8-9 minutes under microwave irradiation, whereas the conventional method required 10 hours of reflux. nih.gov Similarly, other heterocyclic syntheses have seen reaction times reduced from 24 hours to 50 minutes with an increase in yield from 49% to 82%. beilstein-journals.org These findings strongly suggest that the cyclization and condensation steps in the synthesis of this compound could be significantly optimized through the application of microwave technology, leading to a more rapid and efficient process. researchgate.net

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10-24 hours | ~49-70% | nih.govbeilstein-journals.org |

| Microwave-Assisted | 8-50 minutes | ~80-96% | nih.govbeilstein-journals.org |

Catalytic and Stereoselective Synthetic Pathways

The development of catalytic and stereoselective methods represents a significant advancement in morpholine synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. This is particularly important for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

An efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed using a one-pot, tandem reaction sequence involving hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This process starts with an ether-containing aminoalkyne substrate. A titanium catalyst is used for the initial hydroamination to yield a cyclic imine, which is then reduced in situ by a Noyori-Ikariya ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, to afford the chiral 3-substituted morpholine in good yield and with high enantiomeric excess (>95% ee). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the catalyst's ligand are crucial for achieving high stereoselectivity. nih.gov

Another powerful modern technique is the palladium-catalyzed carboamination reaction. This method can be used to construct cis-3,5-disubstituted morpholines from N-aryl ethanolamine (B43304) derivatives and aryl bromides. nih.gov The reaction proceeds through a proposed syn-aminopalladation of a palladium(aryl)(amido) complex, leading to the formation of the morpholine product as a single stereoisomer. nih.gov

These catalytic strategies offer a sophisticated pathway to enantiomerically pure this compound by selecting the appropriate chiral catalyst and starting materials.

| Catalytic System | Key Features | Outcome | Reference |

| Ti-catalyst / RuCl[(S,S)-Ts-DPEN] | Tandem hydroamination / asymmetric transfer hydrogenation | Chiral 3-substituted morpholines, >95% ee | nih.gov |

| Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular carboamination | cis-disubstituted morpholines, single stereoisomer | nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Systematic optimization of reaction parameters is critical for maximizing the yield and selectivity of any synthetic route. Key variables that are often fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.netresearchgate.net

In the synthesis of morpholine derivatives, solvent choice can have a profound impact on reaction outcomes. For instance, in a reported synthesis of a morpholine via N-alkylation with ethylene (B1197577) sulfate (B86663), changing the solvent from a mixture of acetonitrile (B52724) and isopropanol (B130326) (MeCN/IPA) to pure acetonitrile increased the product yield from 70% to 92%. chemrxiv.org This improvement was attributed to avoiding side reactions with the alcohol co-solvent. chemrxiv.org

The selection of the catalyst and base is also paramount. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can significantly influence the efficiency of the catalytic cycle. nih.gov Similarly, screening different bases (e.g., NaOtBu, K₂CO₃, NaH) can dramatically affect the yield of amidation and cyclization reactions. nih.govresearchgate.net Temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require reflux conditions to achieve a satisfactory rate and yield. bris.ac.ukresearchgate.net For example, an optimization study for a Friedländer synthesis found that using a specific solid acid catalyst in methanol (B129727) at reflux for 2 hours gave the best result, yielding 92% of the product. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The formation of the 3-aryl morpholine ring system can be achieved through several mechanistic pathways, often involving intramolecular cyclization or metal-catalyzed cross-coupling reactions. The specific mechanism and the stability of associated intermediates are highly dependent on the chosen reactants and catalysts.

One prominent strategy involves the palladium-catalyzed carboamination of substituted ethanolamine derivatives. nih.gov This reaction pathway is believed to proceed through a catalytic cycle involving key palladium-containing intermediates. The proposed mechanism is as follows:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl bromide to a Pd(0) complex, forming a Pd(II)-aryl species.

Deprotonation and Ligand Exchange : The ethanolamine derivative's nitrogen atom is deprotonated by a base, and the resulting amido group coordinates with the palladium center, displacing a ligand to form a crucial palladium(aryl)(amido) complex. nih.gov

Migratory Insertion (Aminopalladation) : The key ring-forming step is an intramolecular migratory insertion, where the nitrogen atom attacks the palladium-activated alkene. The stereochemistry of the product suggests this aminopalladation step proceeds via a syn-addition through a boat-like transition state. nih.gov

β-Hydride Elimination and Reductive Elimination : Subsequent β-hydride elimination and reductive elimination steps regenerate the Pd(0) catalyst and release the morpholine product.

Another common pathway for morpholine ring formation is through nucleophilic substitution reactions. A typical approach involves the intramolecular cyclization of an N-substituted 2-haloethanol derivative. For the synthesis of this compound, a plausible precursor would be a compound like 1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol. The mechanism for cyclization is generally an intramolecular Williamson ether synthesis, proceeding via an SN2 pathway where the hydroxyl group, after deprotonation to an alkoxide, acts as a nucleophile, attacking the carbon atom bearing a leaving group (e.g., a halide or sulfonate ester) to close the ring.

Alternative syntheses for the morpholine core often utilize 1,2-amino alcohols as starting materials. A modern, redox-neutral protocol uses ethylene sulfate. organic-chemistry.orgchemrxiv.org The key to this method is the clean monoalkylation of the amine. chemrxiv.org The reaction proceeds via a simple SN2 reaction where the primary amine of a 1,2-amino alcohol attacks one of the methylene (B1212753) carbons of ethylene sulfate, leading to ring-opening. organic-chemistry.orgchemrxiv.org Subsequent base-mediated intramolecular cyclization yields the morpholine ring. chemrxiv.org

| Reaction Type | Key Intermediate(s) | Key Mechanistic Step |

| Pd-Catalyzed Carboamination | Palladium(aryl)(amido) complex | syn-Aminopalladation |

| Intramolecular Williamson Ether Synthesis | Alkoxide intermediate | SN2 cyclization |

| Ethylene Sulfate Annulation | Ring-opened sulfate ester | SN2 attack on ethylene sulfate |

Scale-Up Considerations and Process Chemistry for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. Process chemistry aims to develop a robust, scalable, and economically viable manufacturing process.

A significant challenge in many traditional morpholine syntheses is the use of harsh reagents and conditions that are difficult to manage on a large scale. For example, the classical dehydration of diethanolamine using concentrated sulfuric acid is inconvenient for industrial production due to the need to handle large volumes of corrosive acid and the subsequent disposal of significant quantities of sodium sulfate byproduct after neutralization. google.com Similarly, high-temperature cyclization steps can be energy-intensive and require specialized equipment, making them less amenable to scale-up. google.com

Modern process chemistry focuses on developing more efficient and "greener" alternatives. Key considerations for the large-scale synthesis of this compound include:

Catalyst Selection and Loading : For metal-catalyzed reactions, such as the palladium-catalyzed carboamination, minimizing the catalyst loading is crucial for reducing costs. High-turnover catalysts are preferred. The removal of residual palladium from the final product is also a critical purification challenge in pharmaceutical applications.

Solvent Choice and Workup Procedures : Solvents should be chosen based on reaction performance, safety (flammability, toxicity), environmental impact, and ease of recovery. Workup procedures, such as extractions and crystallizations, must be designed to be efficient and scalable, minimizing solvent use and product loss. A process described for preparing 4-(4-aminophenyl)-3-morpholinone highlights the direct use of a product-containing filtrate for the next step, avoiding a costly and time-consuming isolation step.

Process Safety and Control : Exothermic reactions require careful thermal management to prevent runaways. The use of flow chemistry, as demonstrated in some photocatalytic syntheses of morpholines, can offer superior control over reaction parameters and improve safety compared to large-batch reactors. organic-chemistry.org

Raw Material Cost and Availability : The commercial viability of a synthetic route heavily depends on the cost of starting materials. Routes that begin with readily available and inexpensive bulk chemicals, such as the industrial synthesis of morpholine from diethylene glycol and ammonia, are often favored for large-scale production. google.com

The development of a one or two-step protocol using ethylene sulfate has been demonstrated on a >50 g scale, indicating its potential for industrial application. chemrxiv.org This method offers significant environmental and safety advantages over traditional three-step processes that often involve chloroacetyl chloride and subsequent hydride reductions. chemrxiv.org

| Parameter | Traditional Methods (e.g., H₂SO₄ Dehydration) | Modern Methods (e.g., Ethylene Sulfate) |

| Reagents | Concentrated H₂SO₄, Chloroacetyl chloride, Metal hydrides | Ethylene sulfate, tBuOK, Catalysts |

| Reaction Steps | Often multi-step (e.g., 3 steps via morpholinone) | Fewer steps (1 or 2), redox-neutral |

| Byproducts | Large salt waste (e.g., Na₂SO₄), spent hydrides | Fewer byproducts, higher atom economy |

| Safety/Handling | Corrosive acids, pyrophoric hydrides | Less hazardous reagents |

| Scalability | Challenging due to harsh conditions and waste | Demonstrated on >50 g scale, more amenable |

Derivatization, Structural Modifications, and Analogue Synthesis

Synthesis of Novel 3-(4-Chlorophenyl)morpholine Analogues and Homologues

The synthesis of analogues of this compound often involves creating regioisomers or introducing different substituents. One notable strategy is the Lewis acid-catalyzed halo-etherification of alkenes. nih.gov This method facilitates the creation of substituted morpholines from widely available starting materials. For instance, a practical approach has been developed for synthesizing morpholine (B109124) congeners with substitutions at the 2- and 3-positions. acs.org

A specific example includes the synthesis of 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine, an analogue where the chlorophenyl group is at the 2-position instead of the 3-position. nih.gov This synthesis was achieved by reacting N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide with 4-chlorostyrene, yielding the product in high (88%) yield. nih.gov Such synthetic strategies are valuable for producing a library of analogues with varied substitution patterns on the morpholine ring, which is a key tool in medicinal chemistry. acs.org

Functionalization Strategies on the Morpholine Ring System

Functionalization of the morpholine ring itself is a primary avenue for creating derivatives. Modifications can be targeted at the nitrogen atom or the carbon backbone of the ring.

N-Functionalization: The nitrogen atom of the morpholine ring is a common site for modification. For example, in the synthesis of the 2-(4-chlorophenyl) analogue mentioned previously, the nitrogen is functionalized with a 2-nitrophenylsulfonyl group, which can serve as a protecting group or a modulating moiety. nih.gov In other contexts, the morpholine nitrogen acts as a nucleophile to displace leaving groups, thereby attaching the morpholine ring to other molecular scaffolds. This is seen in the synthesis of certain pyrano[2,3-d]pyrimidine derivatives, where a chloromethyl derivative is reacted with morpholine to yield the corresponding 2-substituted product. x-mol.com

C-C Bond Functionalization: More advanced strategies involve the cleavage of bonds within the morpholine ring. A novel method has been developed for the oxidative ring-opening of morpholine derivatives through the cleavage of the C(sp³)–C(sp³) bond. google.com This reaction is promoted by visible light and uses oxygen as the final oxidant, avoiding harsh conditions like high temperatures or the use of hazardous transition metals. google.com This technique was successfully applied to 4-(3-chlorophenyl)morpholine, demonstrating a sophisticated method for functionalizing the carbon skeleton of the morpholine ring under mild conditions. google.com

Modifications on the Phenyl and Chlorophenyl Moieties

Altering the substitution pattern on the phenyl ring is a fundamental strategy for creating analogues. Studies on related molecular scaffolds have demonstrated that changing the electronic properties of this ring system can significantly influence molecular interactions. While direct modifications on the this compound are not extensively detailed in the provided sources, research on closely related structures provides strong evidence for this approach.

For example, in studies of morpholine-based chalcones and thiazoles, various electron-withdrawing and electron-donating groups have been substituted onto the phenyl ring to explore structure-activity relationships. mdpi.comrsc.org These modifications demonstrate that the nature and position of substituents on the phenyl ring are critical variables.

Table 1: Examples of Phenyl Ring Modifications in Related Morpholine-Containing Scaffolds This table is interactive. You can sort and filter the data.

| Substituent | Core Scaffold | Example Compound | Source(s) |

|---|---|---|---|

| 4-Bromo | Chalcone (B49325) | (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | mdpi.com |

| 4-Fluoro | Chalcone | (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | mdpi.com |

| 4-Nitro | Thiazole (B1198619) | 4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine | rsc.orgnih.gov |

| 3,4-Dimethoxy | Chalcone | (E)-3-(3,4-Dimethoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | mdpi.com |

Development of Hybrid Scaffolds Incorporating the this compound Motif

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules that combine the this compound motif, or its key components, with other known pharmacophores. This approach aims to create novel chemical entities with unique properties by integrating the structural features of different bioactive scaffolds.

Several classes of hybrid molecules have been synthesized:

Morpholine-Thiazole Hybrids: Morpholine-based thiazole analogues have been synthesized and studied. rsc.orgnih.gov These complex structures often feature a substituted phenyl ring, such as a 4-chlorophenyl group, attached to the thiazole core, which is then linked to a morpholine-containing fragment. nih.gov

Morpholine-Benzimidazole Hybrids: Researchers have fused morpholine and Schiff bases onto novel benzimidazole (B57391) scaffolds. openmedicinalchemistryjournal.com The synthesis and characterization of these hybrids, which combine three distinct pharmacophores, have been reported, highlighting a strategy to generate molecular diversity. openmedicinalchemistryjournal.com

Morpholine-Quinoxaline Hybrids: A series of 2-(benzimidazol-2-yl)quinoxalines bearing morpholine moieties has been designed and synthesized. nih.gov The synthesis involves the Mamedov rearrangement, reacting 3-aroylquinoxalinones with substituted benzene-1,2-diamines to create these complex, multi-ring systems. nih.gov

Morpholine-Pyridopyrimidine Hybrids: Morpholinylchalcones have been utilized as building blocks to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.com These thiones can be further reacted to produce even more complex fused heterocyclic systems, such as pyrido[2,3-d] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5(1H)-ones. mdpi.com

Morpholine-Chromene Hybrids: Novel 4H-chromene derivatives linked to pyrazole-1,2,3-triazole moieties have been synthesized using morpholine as a catalyst. arkat-usa.org One of the most active compounds resulting from this work was a 4-chlorophenyl substituted analogue, underscoring the importance of this specific moiety in hybrid designs. arkat-usa.org

Morpholine-Oxadiazole Hybrids: The development of 1,3,4-oxadiazole (B1194373) derivatives has also incorporated the 4-chlorophenyl group. nih.gov For instance, N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide is a complex hybrid that demonstrates the integration of the chlorophenyl moiety into an oxadiazole-sulfonamide scaffold. nih.gov

Table 2: Examples of Hybrid Scaffolds Incorporating the (4-Chlorophenyl)morpholine Motif or its Components This table is interactive. You can sort and filter the data.

| Hybrid Scaffold | Synthetic Approach | Example Compound Class | Source(s) |

|---|---|---|---|

| Morpholine-Thiazole | Multi-step synthesis involving formation of thiazole ring from substituted precursors. | Morpholine-based thiazoles with a 4-chlorophenyl substituent on the thiazole ring. | rsc.orgnih.gov |

| Morpholine-Benzimidazole | Fusion of morpholine, Schiff base, and benzimidazole pharmacophores. | Benzimidazole derivatives fused with morpholine and Schiff bases. | openmedicinalchemistryjournal.com |

| Morpholine-Quinoxaline | Mamedov rearrangement of 3-aroylquinoxalinones with benzene-1,2-diamines. | 2-(Benzimidazol-2-yl)quinoxalines with morpholine substituents. | nih.gov |

| Morpholine-Pyridopyrimidine | Cyclocondensation of morpholinylchalcones with 6-aminothiouracil. | 7-Morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. | mdpi.com |

| Chromene-Pyrazole-Triazole | Morpholine-catalyzed one-pot, three-component tandem reaction. | 4H-chromene derivatives with 4-chlorophenyl substituted triazole-pyrazole side chains. | arkat-usa.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-(4-Chlorophenyl)morpholine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into the conformational dynamics of the morpholine (B109124) ring.

The morpholine ring typically adopts a chair conformation. For this compound, this leads to distinct signals for axial and equatorial protons, which can be resolved and assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The coupling constants (J-values) between adjacent protons are particularly informative for deducing the dihedral angles and confirming the chair geometry.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the morpholine ring protons and the aromatic protons of the 4-chlorophenyl group. The morpholine protons typically appear as complex multiplets in the upfield region, while the aromatic protons are found further downfield. Based on data from analogous structures, the expected chemical shifts (δ) are as follows. The protons on the morpholine ring adjacent to the nitrogen and oxygen atoms would show distinct chemical shifts. mdpi.com Protons on C5 and C6 (adjacent to the oxygen and nitrogen respectively) would likely appear as multiplets. The proton at C3, being benzylic, would be shifted downfield relative to other morpholine protons. The protons on the 4-chlorophenyl ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, appearing as two doublets in the aromatic region (typically δ 7.2-7.5 ppm). mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the morpholine ring are expected in the δ 45-70 ppm range. The C3 carbon, being attached to the aromatic ring, would be found at the lower end of this range compared to C2. The carbons of the 4-chlorophenyl ring typically appear between δ 125-135 ppm, with the carbon atom bonded to the chlorine atom (C-Cl) showing a distinct chemical shift influenced by the halogen's electronegativity. usbio.net

A representative table of predicted NMR data is provided below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine C2-H | Multiplet | ~65-70 |

| Morpholine C3-H | Multiplet | ~45-55 |

| Morpholine C5-H | Multiplet | ~65-70 |

| Morpholine C6-H | Multiplet | ~45-55 |

| Aromatic C-H (ortho to Cl) | Doublet, ~7.3-7.4 | ~129 |

| Aromatic C-H (meta to Cl) | Doublet, ~7.2-7.3 | ~128 |

| Aromatic C-Cl | - | ~132-134 |

| Aromatic C (ipso to morpholine) | - | ~135-140 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound and to study molecular interactions. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

FTIR Spectroscopy: The FTIR spectrum provides clear evidence for the key structural motifs. The presence of the morpholine ring is confirmed by the C-O-C asymmetric stretching vibration, which typically appears as a strong band in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the CH₂ groups of the morpholine ring are observed in the 2800-3000 cm⁻¹ range. The aromatic nature of the 4-chlorophenyl group is indicated by aromatic C-H stretching bands above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to a characteristic band in the lower frequency region, typically between 750-850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the benzene (B151609) ring is often a strong and sharp band in the Raman spectrum. Detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed spectral features. researchgate.net For related molecules, theoretical calculations have shown good agreement with experimental FTIR and Raman data, confirming the vibrational assignments. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2800-3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-O-C Asymmetric Stretch | 1100-1250 | FTIR |

| C-N Stretch | 1100-1200 | FTIR, Raman |

| C-Cl Stretch | 750-850 | FTIR |

Mass Spectrometry (HRMS, GC/MS) for Precise Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for studying its fragmentation behavior, which provides structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂ClNO), the predicted monoisotopic mass is 197.06075 Da. uni.lu ESI-MS (Electrospray Ionization Mass Spectrometry) in positive mode would confirm this by detecting the protonated molecule [M+H]⁺ at m/z 198.06803. uni.lu The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments, serving as a definitive marker for its presence.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Under electron impact (EI) ionization, this compound undergoes characteristic fragmentation. The fragmentation pathways of related morpholine-containing compounds often involve the cleavage of the morpholine ring or the loss of substituents. A primary fragmentation pathway for aryl-morpholine compounds is the α-cleavage of the N-CO bond, leading to stable acylium ions. rsc.org For this compound, key fragmentation would likely involve the loss of the chlorophenyl group or cleavage within the morpholine ring. Predicted fragmentation patterns for the isomeric 4-(4-Chlorophenyl)morpholine include a fragment from the loss of chlorine (m/z 162) and a fragment from the cleavage of the morpholine ring (m/z 132).

| Ion/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 197.06075 | Molecular ion (Monoisotopic) |

| [M+H]⁺ | 198.06803 | Protonated molecule (ESI) |

| [M+Na]⁺ | 220.04997 | Sodium adduct (ESI) |

| [M-Cl]⁺ | ~162 | Loss of chlorine atom (EI) |

| [C₈H₈N]⁺ | ~132 | Resulting from morpholine ring cleavage (EI) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Solid-State Conformation: X-ray diffraction studies consistently show that the morpholine ring adopts a stable chair conformation in the solid state. researchgate.netiucr.orgresearchgate.net In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions. For this compound, the bulky 4-chlorophenyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance, a common feature observed in substituted cyclohexanes and related heterocycles. researchgate.netresearchgate.net

Intermolecular Interactions: The crystal packing is governed by a network of weak intermolecular interactions. In related structures, C-H···O hydrogen bonds are commonly observed, where a hydrogen atom from a chlorophenyl or morpholine ring on one molecule interacts with the oxygen atom of a neighboring morpholine ring. iucr.orgiucr.org Additionally, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. researchgate.net In some cases, weak C-H···Cl interactions are also observed. iucr.org These interactions collectively build a three-dimensional supramolecular architecture.

| Parameter | Expected Finding |

|---|---|

| Morpholine Ring Conformation | Chair |

| Substituent Orientation | 4-Chlorophenyl group in equatorial position |

| Primary Intermolecular Interactions | C-H···O hydrogen bonds |

| Secondary Intermolecular Interactions | π-π stacking, C-H···Cl interactions |

| Expected C-Cl Bond Length (Å) | ~1.74 |

| Expected C-O Bond Length (Å) | ~1.42 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions arising from the 4-chlorophenyl chromophore.

The primary electronic transitions are of the π→π* type, associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. For substituted benzenes, these transitions typically result in strong absorption bands. Based on analogous compounds, an absorption maximum (λmax) is predicted around 265 nm. More complex chalcone (B49325) structures containing the 4-chlorophenyl and morpholine moieties exhibit multiple bands, including one in the 230-235 nm range corresponding to the benzoyl group and others at longer wavelengths (300-360 nm) due to the extended cinnamoyl conjugation. jrespharm.com

Additionally, a weaker n→σ* transition associated with the non-bonding electrons on the nitrogen and oxygen atoms of the morpholine ring is expected. For morpholine itself, this transition results in a long-wavelength absorption onset at approximately 255 nm. rsc.org In this compound, this transition may be masked by the more intense π→π* absorptions of the aromatic ring.

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π | ~265 | 4-Chlorophenyl ring |

| n→σ | ~255 (weak/masked) | Morpholine N and O atoms |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of 3-(4-chlorophenyl)morpholine, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine optimized molecular geometry, vibrational frequencies, and quantum chemical parameters. researchgate.netresearchgate.net

Studies on structurally related molecules provide insight into the expected properties of this compound. The optimized geometry from DFT calculations generally shows good agreement with experimental data from X-ray crystallography, although calculated bond lengths for an isolated molecule in the gaseous phase can be slightly larger than those in the solid state. mdpi.com Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For chlorophenyl-containing compounds, the electronegative chlorine and oxygen atoms typically correspond to the most negative potential (red regions), indicating sites prone to electrophilic attack, while hydrogen atoms often represent areas of positive potential (blue regions). researchgate.netdntb.gov.ua

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Morpholine (B109124) Derivatives Note: Data is for structurally similar compounds as direct studies on this compound are not publicly available. This table is illustrative of typical values obtained in such analyses.

| Parameter | Compound Studied | Method/Basis Set | Calculated Value | Reference |

| HOMO Energy | 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine | B3LYP/6-311G(d,p) | -6.21 eV | researchgate.net |

| LUMO Energy | 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine | B3LYP/6-311G(d,p) | -1.89 eV | researchgate.net |

| Energy Gap (ΔE) | 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine | B3LYP/6-311G(d,p) | 4.32 eV | researchgate.net |

| Dipole Moment | 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | B3LYP/6-311G** | 5.48 Debye | mdpi.com |

| C-Cl Stretching Freq. | 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone | DFT/B3LYP | 665 cm⁻¹ | researchgate.net |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by two key structural features: the puckering of the morpholine ring and the rotation around the single bond connecting the phenyl ring to the morpholine ring.

The morpholine ring typically adopts a stable chair conformation. researchgate.net In this conformation, substituents on the ring can be in either an axial or equatorial position. For this compound, the 4-chlorophenyl group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance, which is a common finding in substituted cyclohexane (B81311) and heterocycle systems. researchgate.net

Computational crystal energy landscapes can be generated to explore the relative energies of different conformations and packing arrangements in the solid state. rsc.org These landscapes map out potential polymorphs and metastable states by plotting lattice energy against structural parameters like unit cell dimensions or molecular torsion angles. rsc.orgmpg.de For flexible molecules like this compound, the energy landscape would reveal the most stable conformer in the gas phase and how intermolecular interactions in the crystal lattice might favor slightly different geometries. mpg.de The dihedral angle between the morpholine ring and the phenyl ring is a key variable, and its value in the lowest energy state is a balance between steric effects and electronic conjugation. For a related pyridazine (B1198779) compound, the dihedral angle between the two rings was calculated to be 34.49° using semi-empirical methods. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their structural stability, flexibility, and interactions with their environment, such as a solvent or a biological receptor. nih.gov MD simulations on morpholine-containing compounds have been used to assess the stability of ligand-protein complexes over time. researchgate.netnih.gov

In these simulations, the root-mean-square deviation (RMSD) of the molecule's atoms is monitored over the simulation period (e.g., 100 nanoseconds) to assess structural stability. A stable RMSD plot indicates that the molecule has reached equilibrium in its environment. The root-mean-square fluctuation (RMSF) is also analyzed to identify which parts of the molecule are more flexible. For this compound, the morpholine and phenyl rings are expected to show low fluctuation, while the connecting bond may allow for more movement.

MD simulations can also model the effect of different solvents on the compound's conformation and reactivity. researchgate.net The interactions with water molecules, for instance, can be crucial for understanding solubility and the stability of specific conformations through hydrogen bonding with the morpholine's oxygen and nitrogen atoms. Free energy landscape (FEL) analysis derived from MD simulations can further help in understanding the conformational transitions and stability of the compound in a dynamic environment. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. pensoft.netresearchgate.net For classes of compounds including morpholine derivatives, QSAR models have been developed to predict activities such as antioxidant or enzyme inhibitory potential. nih.govpensoft.netresearchgate.net These models rely on calculating various molecular descriptors, which can be categorized as electronic, steric, geometric, or lipophilic.

Studies on related thiazole (B1198619) derivatives containing a morpholine moiety have shown that parameters like polarization, dipole moment, lipophilicity (logP), and molecular volume significantly affect their antioxidant activity. pensoft.netresearchgate.netresearchgate.net Generally, increased hydrophilicity and smaller molecular size were found to enhance the activity in those specific series. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates contour maps to visualize the influence of steric and electrostatic fields on biological activity. acs.org A CoMFA study on dopamine (B1211576) D4 receptor antagonists, which included morpholine and piperazine (B1678402) derivatives, revealed the importance of the spatial arrangement of bulky groups and electrostatic potential for receptor affinity. acs.org For a series of indole (B1671886) derivatives with morpholine substitutions, CoMFA contour maps indicated that specific substitutions on the morpholine ring could enhance or decrease affinity for the target. mdpi.com Such analyses provide a rational basis for designing new, more potent derivatives of this compound for specific biological targets.

In Silico Prediction of Potential Biological Targets and Binding Modes via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. smolecule.compsu.edu Numerous studies have employed molecular docking to investigate the binding modes of compounds structurally related to this compound against various biological targets. nih.govrsc.orgmdpi.com

These studies often reveal that the morpholine ring can act as a hydrogen bond acceptor (via its oxygen atom) or donor (via its N-H group). nih.gov The chlorophenyl group frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (like Tyrosine, Phenylalanine, or Tryptophan) in the binding pocket of a protein. nih.govnih.gov

For instance, docking studies of morpholine-substituted chalcones as monoamine oxidase (MAO) inhibitors showed that the compounds fit well into the enzyme's active site, with docking scores indicating strong binding affinity. nih.gov Similarly, morpholine-derived thiazoles have been docked into the active site of carbonic anhydrase, with the morpholine moiety contributing to the binding interactions. researchgate.netnih.govrsc.org The docking scores and predicted binding interactions help to rationalize the observed biological activity and guide the synthesis of more effective inhibitors. psu.edu

Table 2: Representative Molecular Docking Results for Related Morpholine-Containing Compounds Note: This table presents docking scores for various derivatives against different biological targets to illustrate the application of this method.

| Compound Class | Target Protein | Representative Compound | Docking Score (kcal/mol) | Reference |

| Morpholine Chalcones | Monoamine Oxidase-A (MAO-A) | (E)-3-(4-nitrophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | -9.56 | nih.gov |

| Morpholine Thiazoles | Carbonic Anhydrase II | 4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-(N-ethyl-morpholine)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine | -6.102 | rsc.org |

| Morpholine Cinnamoyl Amides | Tyrosinase | (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide | -7.2 | nih.gov |

| Dihydropyrazoles | S. aureus TyrRS (1JIJ) | 5-(4-chlorophenyl)-1-((4-morpholinophenyl)carbamothioyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | -9.9 | psu.edu |

Reactivity, Chemical Transformations, and Stability Studies

Oxidation and Reduction Reactions

Oxidation: The 3-(4-Chlorophenyl)morpholine molecule possesses two primary sites susceptible to oxidation: the nitrogen atom of the morpholine (B109124) ring and the benzylic carbon (C3) adjacent to the phenyl ring.

N-Oxidation: The lone pair of electrons on the morpholine nitrogen makes it a target for oxidizing agents. Treatment with peroxides (e.g., hydrogen peroxide) or peroxy acids can lead to the formation of the corresponding N-oxide. This transformation is a common reaction for tertiary amines and is also observed in N-substituted morpholine derivatives. For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine-N-oxide (NMMO), a widely used solvent. nih.gov

C-H Oxidation: The benzylic C-H bond at the C3 position is activated by the adjacent phenyl ring and can be susceptible to oxidation under specific conditions, potentially yielding a morpholinone derivative. A patent describing the synthesis of 4-(4-aminophenyl)-3-morpholinone details a related process where 4-(4-nitrophenyl)morpholine (B78992) is oxidized to 4-(4-nitrophenyl)-3-morpholinone using an oxidant like chlorine dioxide in an acidic medium. google.com While the substitution pattern is different (N-phenyl vs. C-phenyl), it demonstrates the feasibility of oxidizing the carbon adjacent to a phenyl ring in a morpholine system. Radical-induced oxidation is also a possibility; studies on morpholinyl radicals show that oxidation pathways can be initiated by hydrogen abstraction from the carbon atoms of the ring. nih.gov

Reduction: Reduction reactions primarily target the chlorophenyl group.

Dehalogenation: The chlorine atom on the phenyl ring can be removed via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to reductive dehalogenation, yielding 3-phenylmorpholine. This is a standard transformation for aryl halides.

Ring Hydrogenation: Under more forcing conditions (e.g., high pressure and temperature with catalysts like rhodium or ruthenium), the aromatic ring itself can be reduced to a cyclohexyl ring. However, this typically requires significantly more energy than dehalogenation.

Nucleophilic and Electrophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound can undergo electrophilic aromatic substitution. The outcome of this reaction is directed by the two existing substituents: the morpholine group and the chlorine atom. masterorganicchemistry.com

The morpholine ring, connected via a carbon atom, acts as a weak activating group and is an ortho, para-director.

The chlorine atom is a deactivating group but is also an ortho, para-director due to its lone pairs of electrons.

Nucleophilic Aromatic Substitution (SNAr): The replacement of the chlorine atom on the phenyl ring by a nucleophile is generally difficult. SNAr reactions typically require the aromatic ring to be "activated" by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. nih.gov In this compound, the ring is not sufficiently activated, making SNAr reactions challenging. Such substitutions would likely require harsh conditions, such as high temperatures, high pressures, and the use of strong nucleophiles and potentially a catalyst. The mechanism for SNAr can be a two-step addition-elimination process via a Meisenheimer complex or, in some cases, a concerted process. nih.govnih.gov

Ring-Opening and Ring-Expansion Reactions

Ring-Opening: The morpholine ring is generally stable but can be opened under specific chemical conditions, particularly through oxidative pathways.

Quantum chemistry calculations have shown that the oxidation of morpholine can lead to ring-opening. nih.gov The process can be initiated by hydrogen abstraction, forming a carbon-centered radical at either the C2 or C3 position. The subsequent addition of molecular oxygen (O₂) to these radicals initiates a cascade of reactions. One low-energy pathway involves the attack of O₂ on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and a unimolecular ring-opening, which is a highly exothermic process. nih.gov Though this study was on the parent morpholine, the presence of the 4-chlorophenyl group at C3 would influence the stability of the radical intermediates but the general mechanism is expected to be relevant.

The cleavage of the C-N bond is a key step in the biodegradation of morpholine, leading to open-chain amino acid intermediates. nih.gov This enzymatic process highlights the susceptibility of the morpholine ring to cleavage under specific catalytic conditions.

Ring-Expansion: There is limited information available in the scientific literature regarding ring-expansion reactions specifically for this compound or closely related substituted morpholines. Ring-expansion reactions are less common for saturated six-membered heterocycles like morpholine compared to strained ring systems.

Phototransformation Pathways and Degradation Mechanisms

While specific studies on the phototransformation of this compound are scarce, the degradation pathways can be inferred from studies on morpholine and its derivatives. The primary modes of degradation are photocatalysis and biodegradation.

Photocatalytic Degradation: The photocatalytic degradation of morpholine in aqueous suspensions of titanium dioxide (TiO₂) has been investigated. rsc.orgrsc.org The process involves the generation of highly reactive hydroxyl radicals that attack the morpholine ring. This leads to the formation of various intermediates, including hydroxy and oxo derivatives of morpholine. Further oxidation can result in ring cleavage and the formation of smaller aliphatic compounds and eventually mineralization to ammonium (B1175870) ions, water, and carbon dioxide. rsc.orgrsc.org

Biodegradation: The morpholine ring is biodegradable by certain microorganisms, particularly strains of Mycobacterium. nih.govnih.gov The established metabolic pathway involves the initial enzymatic cleavage of a C-N bond. nih.govmtak.hu This ring-opening step is a crucial part of the degradation process. For the parent compound morpholine, this cleavage results in intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, which are then further metabolized by the bacteria. nih.gov The degradation pathway often concludes with the production of ammonia. mtak.huresearchgate.net It is plausible that this compound could be degraded by similarly adapted microbial strains, although the chlorophenyl substituent may affect the rate and pathway of degradation.

| Degradation Mode | Key Process | Intermediates/Products | Reference |

| Photocatalysis (with TiO₂) | Attack by hydroxyl radicals | Hydroxy-morpholines, Oxo-morpholines, Aliphatic fragments, Ammonium ions | rsc.orgrsc.org |

| Biodegradation (by Mycobacterium) | Enzymatic C-N bond cleavage | 2-(2-aminoethoxy)acetate, Glycolate, Ammonia | nih.govnih.gov |

Table based on degradation studies of the parent morpholine compound.

Stability Studies in Various Chemical Environments

The chemical stability of this compound is dependent on environmental factors such as pH, temperature, and exposure to light.

Thermal Stability: Saturated heterocyclic rings like morpholine are typically thermally stable. The stability would likely be limited by the C-C and C-N bonds of the ring and the C-Cl bond of the aromatic substituent. Significant thermal decomposition would be expected only at elevated temperatures.

Photostability: Aromatic chlorides can be susceptible to photodegradation. Exposure to UV light can potentially lead to the homolytic cleavage of the C-Cl bond, initiating radical reactions. This is a known degradation pathway for many chlorinated aromatic compounds used as pesticides.

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Perspectives

Target Identification and Receptor/Enzyme Binding Studies

Monoamine Oxidase (MAO) Inhibition Mechanisms

No studies detailing the inhibitory mechanism of 3-(4-Chlorophenyl)morpholine on MAO-A or MAO-B were identified. Research on other morpholine-containing compounds has shown potential for MAO inhibition, with some derivatives acting as reversible or irreversible inhibitors. tandfonline.comtandfonline.com Mechanistic studies for such inhibitors typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and molecular docking simulations to predict binding interactions with key residues in the active site of the MAO enzymes.

Carbonic Anhydrase (CA-II) Inhibition Mechanisms

Specific data on the inhibition of Carbonic Anhydrase II by this compound is not available. The morpholine (B109124) moiety has been incorporated into various sulfonamide-based carbonic anhydrase inhibitors to enhance their physicochemical properties. tandfonline.comrsc.org Mechanistic investigations for CA inhibitors generally focus on the interaction of the zinc-binding group of the inhibitor with the zinc ion in the enzyme's active site, often elucidated through X-ray crystallography and kinetic inhibition assays.

Dopamine (B1211576) Transporter (DAT) Interaction and Reuptake Inhibition

There is no available research on the specific interaction between this compound and the dopamine transporter. The study of DAT ligands often involves radioligand binding assays to determine affinity and selectivity, as well as functional assays to measure the inhibition of dopamine reuptake. frontiersin.orgresearchgate.net Computational modeling is also frequently used to understand the binding poses of inhibitors within the transporter's binding pocket.

BACE-1 Enzyme Inhibition and Binding Site Interactions

No specific research was found regarding the inhibition of the BACE-1 enzyme by this compound. Morpholine-containing structures have been explored as scaffolds for BACE-1 inhibitors in the context of Alzheimer's disease research. nih.govnih.govacs.org Mechanistic studies in this area typically involve enzymatic assays to determine inhibitory potency (IC50 values) and X-ray crystallography of the inhibitor-enzyme complex to visualize the precise binding interactions with the catalytic aspartate residues and surrounding subsites.

Other Enzyme and Receptor Binding Studies

A patent application mentions the use of this compound as a reactant in the synthesis of phthalazine (B143731) compounds with potential activity as p38 kinase inhibitors for treating inflammatory conditions. google.com Another patent describes a morpholine derivative with tachykinin receptor antagonist activity, although this is a more complex structure than this compound. google.com Additionally, a study on the stereospecific modulation of dimeric rhodopsin included this compound in its supplementary data, but the primary findings focused on other derivatives. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The morpholine nucleus is a versatile scaffold in medicinal chemistry, and its substitution patterns significantly influence biological activity. e3s-conferences.orgepa.gov Structure-Activity Relationship (SAR) studies on various this compound analogs and related morpholine-containing compounds have revealed key structural features that modulate their therapeutic effects.

The nature and position of substituents on the aromatic ring are critical. For instance, in a series of N-substituted indolines and morpholines evaluated for activity against osteosarcoma, it was found that a morpholine ring substituted with an aromatic ring containing a halogen group, such as chlorine, led to an increase in inhibitory activity against the HepG2 cell line. e3s-conferences.org This highlights the importance of the chlorophenyl group in compounds like this compound for certain biological interactions.

In other related heterocyclic structures, the position and electronic nature of the substituent on the phenyl ring dictate the antiproliferative potency. For a series of bis-pyrazoline derivatives, the activity was found to increase in the order: OCH₃ > Cl > Br > F > H > CH₃, indicating that electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like chloro at the para-position of the phenyl ring significantly enhance antiproliferative effects compared to unsubstituted or methyl-substituted analogs. nih.gov

Furthermore, modifications to the morpholine ring itself can dramatically alter potency and selectivity. In the context of mTOR inhibitors, replacing the standard morpholine ring in pyrazolopyrimidine inhibitors with bridged or chirally substituted morpholines resulted in dramatic improvements in selectivity for mTOR over PI3Kα. researchgate.net For example, the introduction of an (R)-3-methylmorpholine group improved mTOR selectivity. researchgate.net This suggests that the stereochemistry and conformational rigidity of the morpholine ring are crucial for specific target engagement.

The following table summarizes the general SAR findings for morpholine derivatives based on available literature.

| Structural Modification | Effect on Biological Activity | Example Context | Reference |

|---|---|---|---|

| Halogen substitution on the aromatic ring (e.g., -Cl) | Increased inhibitory activity | Antiproliferative (HepG2 cell line) | e3s-conferences.org |

| Electron-donating group (e.g., -OCH₃) at para-position of phenyl ring | Enhanced antiproliferative activity | Bis-pyrazoline derivatives | nih.gov |

| Electron-withdrawing group (e.g., -NO₂) on phenyl moiety | Increased inhibitory potency | Carbonic Anhydrase-II inhibitors | nih.gov |

| Bridged or substituted morpholine ring | Dramatically improved target selectivity | mTOR inhibitors (selectivity over PI3Kα) | researchgate.net |

Theoretical Models of Biological Potency and Selectivity

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided significant insights into the binding modes and selectivity of morpholine-containing compounds. These theoretical models help to rationalize the observed SAR and guide the design of more potent and selective agents.

Molecular docking studies on a series of quinazoline-morpholine hybrids identified a lead compound with high docking scores against VEGFR1, VEGFR2, and EGFR, suggesting its potential as a multi-target inhibitor. nih.gov MD simulations further confirmed the stability of the ligand-protein complexes, showing strong and consistent hydrogen bond interactions with the active sites of the receptors. nih.gov

In the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, molecular modeling has been instrumental in explaining the profound selectivity achieved by modifying the morpholine ring. researchgate.net Models suggest that a single amino acid difference between PI3K and mTOR (Phe961Leu) creates a deeper pocket in mTOR. This pocket can accommodate bulkier bridged morpholine structures, whereas the same structures clash with the corresponding residue in PI3K, thus explaining the high selectivity. researchgate.net

For morpholine-derived thiazoles designed as carbonic anhydrase-II (CA-II) inhibitors, in silico studies complemented in vitro findings. nih.gov The inclusion of an electron-withdrawing nitro (NO₂) group was theorized to influence the molecule's pKa value, increasing its hydrophobicity and lipophilicity. This, in turn, facilitates the inhibitor's interaction with the CA-II channel, leading to improved inhibition. nih.gov

Similarly, for a novel synthesized compound, 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, in silico prediction identified its potential as an analgesic. mdpi.com Docking calculations were used to evaluate its interaction as a ligand in the µ-opioid receptor, comparing it with known opioids like morphine and fentanyl. mdpi.com These theoretical evaluations are a crucial first step in identifying potential biological targets and mechanisms of action before extensive in vitro testing.

Insights into Antimicrobial Mechanisms (where applicable to specific derivatives)

One primary mechanism of action for many antimicrobial agents is the disruption of bacterial cell membranes or the inhibition of essential macromolecule synthesis, such as nucleic acids, proteins, or cell wall components. rsc.org For certain quinoline (B57606) derivatives, transmission microscopy analysis has shown that potent compounds can cause cell wall destruction, which may facilitate the penetration of the active compound into the bacteria. nih.gov

Interaction with DNA is another key mechanism. Many anticancer and antimicrobial metallodrugs function by interacting with DNA, either covalently or non-covalently, leading to the prevention of DNA replication in damaged cells. rsc.org Studies on some morpholine derivative complexes have shown they can bind to DNA, and this interaction is often driven by hydrophobic forces. rsc.org

In the context of overcoming antimicrobial resistance, morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants. Molecular modeling suggests that these compounds can interact with the allosteric site of PBP2a (penicillin-binding protein 2a), which is a key mechanism of resistance in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, some derivatives have been shown to inhibit the AcrAB-TolC multidrug efflux pump in K. aerogenes, representing a dual-action approach to reversing resistance. nih.gov

The following table summarizes potential antimicrobial mechanisms for morpholine-containing compounds.

| Mechanism | Description | Applicable Derivative Class | Reference |

|---|---|---|---|

| Cell Wall Destruction | Disruption of the bacterial cell wall integrity, leading to cell lysis. | Quinoline derivatives | nih.gov |

| DNA Interaction | Binding to bacterial DNA, which can inhibit replication and lead to cell death. | Metal complexes of morpholine derivatives | rsc.org |

| Inhibition of Resistance Mechanisms | Blocking key resistance proteins (e.g., PBP2a) or efflux pumps (e.g., AcrAB-TolC). | Morpholine-containing 5-arylideneimidazolones | nih.gov |

Mechanistic Studies of Anti-proliferative Activity (in vitro cell-based, not clinical)

Derivatives of this compound and other morpholine-containing scaffolds have been evaluated for their anti-proliferative effects against various cancer cell lines. In vitro mechanistic studies primarily point towards the induction of apoptosis as a key pathway for their cytotoxic effects.

The induction of apoptosis is a programmed cell death mechanism crucial for eliminating cancerous cells. Studies on several novel hybrid compounds have shown that their anti-proliferative activity is mediated by this pathway. For example, potent bis-pyrazoline derivatives were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl2. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated apoptotic potential by significantly elevating caspase-3 protein levels in A-549 cancer cells. mdpi.com

The anti-proliferative activity of these compounds is often linked to the inhibition of specific molecular targets that are overactive in cancer cells. Quinazoline-based drugs, which often incorporate a morpholine moiety to improve pharmacokinetic properties, are known to inhibit protein kinases by competitively binding to the ATP catalytic site. mdpi.comdntb.gov.ua For instance, certain quinazolin-4(3H)-one-morpholine hybrids have been identified as potent inhibitors of VEGFR1, VEGFR2, and EGFR, all of which are key targets in cancer therapy. nih.gov A study on a series of 4-anilino quinazoline (B50416) derivatives identified a compound, DW-8, that produced cytotoxicity in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. mdpi.com

The following table presents IC₅₀ values for various morpholine-related derivatives against different cancer cell lines, illustrating their anti-proliferative potential.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinazoline-morpholinobenzylideneamino hybrid | Compound 1 | A549 (Lung) | 2.83 | nih.gov |

| Bis-pyrazoline hybrid | Compound 12 | Not specified (GI₅₀) | 1.05 | nih.gov |

| Bis-pyrazoline hybrid | Compound 15 | Not specified (GI₅₀) | 1.50 | nih.gov |

| Bis-pyrazoline hybrid | Compound 17 | Not specified (GI₅₀) | 1.20 | nih.gov |

| Isatin-phthalazine hybrid | Compound 5e | MDA-MB-231 (Breast) | Not specified | nih.gov |

| Isatin-phthalazine hybrid | Compound 10g | MDA-MB-231 (Breast) | Not specified | nih.gov |

Applications As a Synthetic Building Block and Pharmaceutical Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

The 3-(4-Chlorophenyl)morpholine moiety serves as a crucial starting material or integral component in the synthesis of a variety of complex heterocyclic structures. Its presence within a synthetic pathway allows for the construction of novel polycyclic and multi-substituted systems.

Research has demonstrated its incorporation into elaborate molecular architectures. For example, a complex tris-heterocyclic system, 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, was synthesized in a one-pot process. mdpi.com This synthesis highlights the role of the 7-(4-chlorophenyl)-3-morpholino fragment as a core component of the final pyrrolo[3,4-b]pyridin-5-one structure, an aza-analogue of the biologically significant isoindolin-1-one (B1195906) core. mdpi.com

Furthermore, derivatives are used to create other heterocyclic systems. Through aminomethylation reactions of precursor ketones, new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones have been synthesized. researchgate.net These intermediates can be further modified, for instance, through reduction with lithium aluminum hydride to produce corresponding propanols or reacted with Grignard reagents to yield alkanols, demonstrating the utility of the chlorophenyl-morpholine scaffold in building diverse molecular frameworks. researchgate.net The morpholine (B109124) nucleus has also been incorporated into 1,3-thiazine derivatives, such as 6-(3-Chlorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine, starting from chalcone (B49325) precursors like (E)-3-(4-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. tandfonline.com

| Synthesized Heterocyclic System | Precursor/Intermediate Containing Chlorophenyl-Morpholine Moiety | Reference |

| 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | The final structure incorporates the 7-(4-chlorophenyl)-3-morpholino fragment. | mdpi.com |

| 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols | 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones | researchgate.net |

| 2-(4-chlorophenyl)-1-morpholin-4-yl-3-(4-alkoxyphenyl)alkan-3-ols | 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones | researchgate.net |

| 6-(Aryl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | (E)-3-(Aryl)-1-(4-morpholinophenyl)prop-2-en-1-one (chalcone) | tandfonline.com |

Role in the Construction of Advanced Pharmaceutical Scaffolds

This compound hydrochloride is identified as a valuable intermediate in pharmaceutical research and development. chemimpex.com Its structure is a key component for building bioactive molecules intended to interact effectively with biological systems. The morpholine ring is a common feature in many approved drugs, often used to modulate physicochemical properties to enhance potency and improve pharmacokinetic profiles, such as brain permeability. nih.gov

This compound specifically serves as an intermediate in the synthesis of drugs targeting neurological disorders. chemimpex.com The aryl-morpholine substructure is recognized for its interaction with various molecular targets within the central nervous system. nih.gov Additionally, it is employed in the development of novel therapeutic agents in the fields of analgesics and anti-inflammatory drugs. chemimpex.com The synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, which have shown anticonvulsive activities, further underscores the importance of this scaffold in medicinal chemistry research for neurological applications. researchgate.net The combination of the morpholine heterocycle and the chlorophenyl group contributes to the construction of advanced scaffolds that are explored for a range of therapeutic purposes, including potential anticancer agents where morpholine-containing compounds have shown promise. ontosight.aiacs.org

| Pharmaceutical Application Area | Role of this compound Scaffold | Reference |

| Neurological Disorders | Serves as a key intermediate in the synthesis of potential drugs. chemimpex.com Derivatives have shown anticonvulsive properties. researchgate.net | chemimpex.comresearchgate.net |